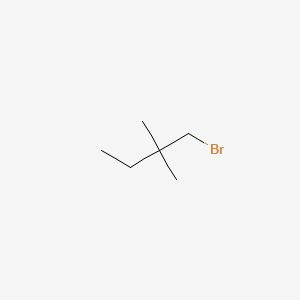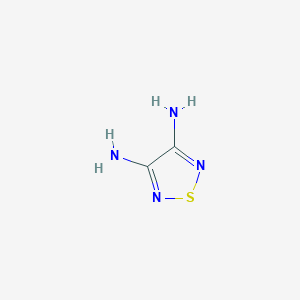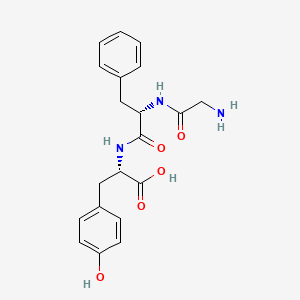
H-Gly-phe-tyr-OH
Vue d'ensemble
Description
Efficient Synthesis of Aminobenzazepinones
The study presented in paper focuses on the synthesis of a complex aminobenzazepinone derivative starting from commercially available tyrosine. The authors developed an efficient methodology to synthesize Pht-Hba(2,6-Cl2-Bn)-Gly-OH by converting the dipeptide Pht-Tyr(2,6-Cl2-Bn)-Gly-OH to a 1,3-oxazolidin-5-one, which then undergoes Friedel-Crafts cyclization. This process resulted in excellent yields of the desired compound, which is significant for studying biologically active conformations of peptides.
Hydrogen Bonding in Aromatic Amino Acids
In paper , ab initio calculations were used to compare the hydrogen bonding capabilities of aromatic amino acids, which are relevant to the structure of H-Gly-Phe-Tyr-OH. The study found that conventional H-bonds are strongest, with His forming the strongest bond, followed by Tyr, and then Trp. The research also identified OH..phi and CH..O interactions as important stabilizing interactions in protein structures, with the strength of these H-bonds following the trend Trp > His > Tyr ≈ Phe.
Synthesis of Corticotropin and α-Melanotropin Derivatives
Paper describes the detailed synthesis of a decapeptide that includes the Tyr and Phe amino acids, which are part of the H-Gly-Phe-Tyr-OH sequence. This decapeptide is an essential portion of corticotropin (ACTH) and α-melanotropin (α-MSH) molecules. The paper also discusses the synthesis of derivatives with protecting groups that facilitate further peptide synthesis, highlighting the importance of Tyr and Phe in hormone-related peptides.
Tritium Labelled β-Casomorphine Analogues
The synthesis of tritium-labelled peptides containing Phe and Tyr is discussed in paper . The precursor peptides were synthesized by stepwise elongation and coupling, followed by catalytic dehalotritiation to achieve high specific radioactivities. This research is relevant for understanding the chemical behavior and synthesis of peptides similar to H-Gly-Phe-Tyr-OH.
δ-Opioid Antagonist Synthesis and Binding Characteristics
Paper explores the synthesis and binding characteristics of a δ-opioid antagonist that includes Tyr and Phe in its structure. The study demonstrates the high δ-opioid antagonist potency and selectivity of the compound, which was radiolabeled for binding assays. This research provides insight into the interactions of peptides with opioid receptors, which is relevant for the pharmacological aspects of peptides like H-Gly-Phe-Tyr-OH.
Gas-Phase Structure of the Tyrosine–Glycine Dipeptide
The structural preferences of the Tyr-Gly dipeptide, which is part of the H-Gly-Phe-Tyr-OH sequence, were investigated in paper using a hierarchical selection scheme of electronic structure methods. The study identified the most stable conformers and highlighted the importance of hydrogen bonding and folded peptide backbones. This research is crucial for understanding the molecular structure and stability of peptides.
Applications De Recherche Scientifique
Food Protein Modification
Glycation, also known as the Maillard reaction, improves the functional properties of food proteins, such as solubility, water retention, gelling, and emulsifying properties. H-Gly-Phe-Tyr-OH could be relevant in studying the physicochemical properties and structure of glycoconjugates of food proteins. Understanding the relationship between the structure and functional properties of glycated proteins can aid in food science, particularly in protein modification within the food industry (Liu, Ru, & Ding, 2012).
Peptide Chemistry
In peptide chemistry, the structure-activity relationships of peptides similar in structure to H-Gly-Phe-Tyr-OH have been explored. For example, studies on alpha- and beta-melanocyte stimulating hormones, which share a resemblance in sequence, highlight the importance of understanding peptide sequences in developing antagonists and investigating hormonal activities. Such research can inform the development of therapeutic peptides and elucidate peptide functions in biological systems (Okada, 2009).
Amino Acid and Protein Studies
Research into the specific amino acid dependency of cells, particularly melanoma cells, underscores the critical role of amino acids like tyrosine and phenylalanine in regulating cellular behaviors. These studies are pertinent for understanding how peptides and amino acids influence metabolic and signaling pathways, potentially impacting cancer research and treatment strategies (Fu & Meadows, 2007).
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c21-12-18(25)22-16(10-13-4-2-1-3-5-13)19(26)23-17(20(27)28)11-14-6-8-15(24)9-7-14/h1-9,16-17,24H,10-12,21H2,(H,22,25)(H,23,26)(H,27,28)/t16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMMIGULQSIRCD-IRXDYDNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Gly-phe-tyr-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



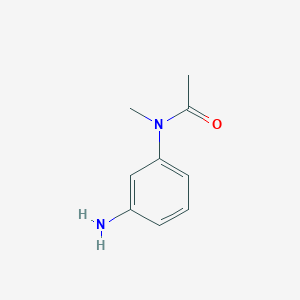
![3-(Bromomethyl)benzo[d]isothiazole](/img/structure/B1337285.png)

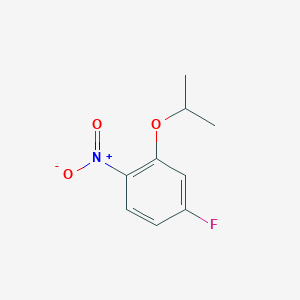





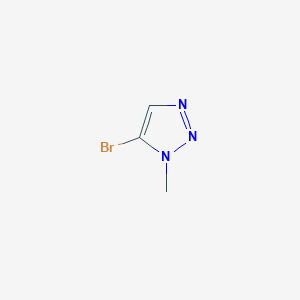
![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1337307.png)

